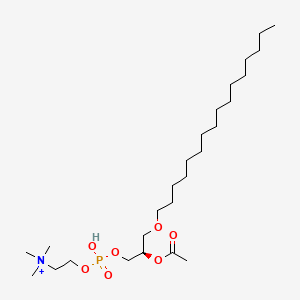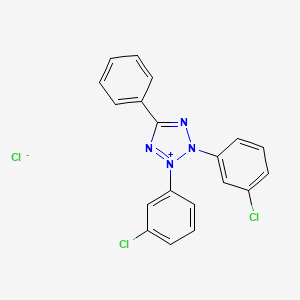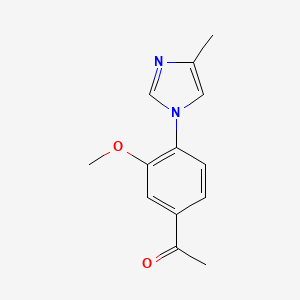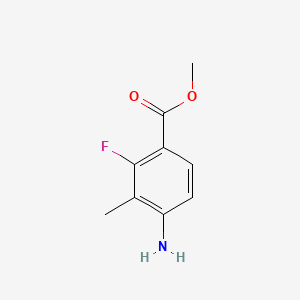
7(Z)-Pentacosene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7(Z)-Pentacosene is an unsaturated cuticular hydrocarbon that acts as a contact sex pheromone in fruit flies. In different species and genotypes of Drosophila, it can be found on both males and females. Pentacosene may stimulate copulation either by itself at high concentrations or when combined with other alkenes. Interestingly, the absolute level of pentacosene increases in Drosophila females immediately after copulation.
Eigenschaften
IUPAC Name |
(Z)-pentacos-7-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-25H2,1-2H3/b15-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORWYUWDGGVNRJ-SQFISAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of (Z)-7-Pentacosene in insect communication?
A1: (Z)-7-Pentacosene acts as a sex pheromone component in several insect species. Research suggests its involvement in mate location and recognition. In the green capsid bug, Lygocoris pabulinus, (Z)-7-Pentacosene is found in the female's leg extracts and headspace, attracting males. [] Interestingly, this compound is present in both sexes but in different ratios, highlighting its role in sexual differentiation. [] Similarly, in the swallowtail butterfly, Papilio polytes, (Z)-7-Pentacosene is more abundant in females, indicating a potential role in sexual signaling. []
Q2: How does the presence of other compounds affect the activity of (Z)-7-Pentacosene?
A2: Research suggests that the activity of (Z)-7-Pentacosene can be modulated by the presence of other compounds. In Lygocoris pabulinus, a specific ratio of (Z)-7-Pentacosene and (Z)-9-pentacosene (1:5) is found in males, while females exhibit a 5:1 ratio. [] This difference in ratios suggests that the combination and relative amounts of these alkenes play a crucial role in mate recognition and attraction. [] Additionally, other compounds like hexyl butyrate and (E)-2-hexenyl butyrate are detected in both sexes and might contribute to complex chemical signaling. []
Q3: Are there any specific analytical techniques used to study (Z)-7-Pentacosene?
A3: Several analytical techniques are employed to study (Z)-7-Pentacosene and other volatile compounds in insects. Coupled Gas Chromatography-Electroantennography (GC-EAD) is used to identify compounds that elicit a response from insect antennae, indicating their biological relevance. [] This technique confirmed the EAD-activity of (Z)-7-Pentacosene and (Z)-9-pentacosene in Lygocoris pabulinus. [] Additionally, Gas Chromatography/Mass Spectrometry (GC/MS) is used for compound identification and quantification. [] These techniques allow researchers to analyze complex mixtures of volatile compounds and understand their role in insect chemical ecology.
Q4: Does diet impact the production of (Z)-7-Pentacosene in insects?
A4: While the provided research doesn't directly investigate the impact of diet on (Z)-7-Pentacosene production, one study on Drosophila melanogaster reveals that diet significantly affects the overall cuticular hydrocarbon profile, including other pheromones. [] This suggests that diet could potentially influence the production of (Z)-7-Pentacosene as well, but further research is needed to confirm this hypothesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)







![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)


